Product packaging for beta-L-ribofuranose(Cat. No.:CAS No. 41546-19-4)

beta-L-ribofuranose

Cat. No.: B1623446
CAS No.: 41546-19-4
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-FCAWWPLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

β-L-Ribofuranose is a five-membered furanose ring sugar and the L-enantiomer of β-D-ribofuranose, a critical component of RNA and nucleotide analogs. Its structure consists of a ribose sugar in the β-anomeric configuration, where the hydroxyl groups at C2, C3, and C4 are oriented on the same side of the ring (cis configuration). This stereochemistry differentiates it from its D-enantiomer and influences its chemical reactivity and biological interactions .

Key physical properties include:

  • Molecular formula: C₅H₁₀O₅
  • Molecular weight: 150.13 g/mol
  • Melting point: ~95°C (for β-D-ribofuranose; L-form data is extrapolated) .

β-L-Ribofuranose derivatives, such as 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, are widely used in nucleoside synthesis. These derivatives exhibit modified solubility and stability due to protective groups like acetyl or benzoyl .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1623446 beta-L-ribofuranose CAS No. 41546-19-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41546-19-4

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-FCAWWPLPSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Agents

Beta-L-ribofuranose is integral in synthesizing antiviral compounds. For instance, it serves as a precursor for levovirin, an antiviral agent effective against HIV. The synthesis of levovirin involves converting L-ribose to β-1,2,3,5-tetra-O-acetyl-L-ribofuranose, which is then transformed into the active pharmaceutical ingredient (API). This process has been refined to improve yield and reduce costs by allowing the use of both α- and β-anomers of ribofuranose without the need for separation, thus enhancing efficiency in production .

1.2 Codrug Development

Recent studies have highlighted the potential of beta-D-ribofuranose as a core moiety in codrug design. A notable example is the development of a codrug that combines lenalidomide and paclitaxel linked through beta-D-ribofuranose. This codrug demonstrates enhanced water solubility (685 times greater than paclitaxel alone) and selective drug release properties due to the incorporation of a phosphodiester moiety that acts as an enzyme recognition site . The synthesis involved multiple steps but resulted in a promising therapeutic agent with improved delivery characteristics.

Biochemical Research

2.1 RNA and N-Glycosyl Derivatives

This compound is crucial in the formation of RNA and its derivatives. Studies suggest that N-glycosyl derivatives of beta-D-ribofuranose played a significant role in the origin of life on Earth by contributing to the development of RNA-based life forms . These derivatives are essential for understanding biochemical pathways and evolutionary biology.

2.2 Enzyme Recognition and Catalysis

The unique structure of this compound allows it to serve as an effective substrate for various enzymes. Its hydroxyl groups can be modified to create derivatives that enhance enzyme recognition and catalysis . This characteristic makes it valuable in synthetic biology and enzyme engineering.

Material Science Applications

3.1 Biodegradable Polymers

This compound has potential applications in developing biodegradable materials due to its natural origin and non-toxic properties. Research is ongoing to explore its use in creating polymeric materials that can degrade safely in the environment while maintaining functional integrity during use.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
PharmaceuticalsAntiviral agent synthesis (Levovirin)Improved yield through use of both anomers
Codrug development (Lenalidomide + Paclitaxel)Enhanced solubility (685x), selective release
Biochemical ResearchRNA formation and evolutionSignificant role in early life forms
Enzyme substratesEnhances enzyme recognition and catalysis
Material ScienceBiodegradable polymersPotential for environmentally friendly materials

Comparison with Similar Compounds

Comparison with Structural Analogs

β-D-Ribofuranose

Structural Differences :

  • The D-enantiomer has opposite stereochemistry at C2, C3, and C4, making it biologically active in RNA. The L-form is rare in nature and often used in synthetic analogs to resist enzymatic degradation .

Physical Properties :

  • Identical molecular weight and formula to β-L-ribofuranose.
  • Melting point: 95°C (vs. similar extrapolated values for L-form) .

Functional Implications :

  • β-D-Ribofuranose is a natural RNA building block, while β-L-ribofuranose is utilized in antisense oligonucleotides and therapeutic nucleosides due to its metabolic stability .

β-L-Xylofuranose

Structural Differences :

  • Xylose is a pentose lacking the C5 hydroxyl group present in ribose. In β-L-xylofuranose, the hydroxymethyl group (-CH₂OH) at C5 is absent, reducing its ability to form phosphate esters critical for nucleotide linkages .

Physical Properties :

  • Molecular formula : C₅H₁₀O₅ (same as ribose but with altered hydroxyl positions).
  • Melting point: Not explicitly reported but expected to differ due to reduced hydrogen bonding .

Functional Implications :

  • Used in glycomics for studying carbohydrate-protein interactions but lacks the biological centrality of ribose .

Protected Derivatives: Acetylated and Benzoylated Forms

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
  • Molecular weight : 504.49 g/mol.
  • Key feature : Benzoyl groups at C2, C3, and C5 enhance lipophilicity, aiding in nucleoside synthesis. The acetyl group at C1 facilitates glycosylation reactions .
  • Application : Intermediate in antiviral drug synthesis (e.g., Remdesivir) .
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-L-ribofuranose
  • Molecular weight : 935.04 g/mol.
  • Key feature : Chlorine atoms on benzoyl groups increase electron-withdrawing effects, stabilizing the compound during phosphorylation steps .

Data Tables

Table 1: Comparative Properties of Ribofuranose Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
β-L-Ribofuranose C₅H₁₀O₅ 150.13 ~95* -OH at C2, C3, C4, C5
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose C₁₃H₁₈O₉ 318.28 80–83 Acetyl at C1, C2, C3, C5
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C₂₈H₂₄O₉ 504.49 N/A Benzoyl at C2, C3, C5; acetyl at C1
β-L-Xylofuranose C₅H₁₀O₅ 150.13 N/A -OH at C2, C3, C4

*Extrapolated from β-D-ribofuranose data .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing beta-L-ribofuranose with high enantiomeric purity?

  • Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., acetyl or benzoyl groups) to stabilize the ribofuranose ring during glycosylation. Reaction conditions (e.g., anhydrous solvents, controlled temperature) must minimize epimerization. Post-synthesis, purification via column chromatography and verification using polarimetry or chiral HPLC are essential to confirm enantiopurity .

Q. Which spectroscopic techniques are prioritized for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Comparative analysis with literature data (e.g., melting points, optical rotation) ensures structural fidelity .

Q. How should researchers conduct a literature review for this compound analogs?

  • Methodological Answer : Use databases like PubMed and SciFinder to identify foundational studies on ribofuranose chemistry. Focus on publications detailing synthetic routes, stability data, and biological applications. Organize findings thematically (e.g., synthesis, stability, applications) and highlight gaps (e.g., limited data on hydrolytic degradation kinetics) to define research objectives .

Q. What protocols ensure the stability of this compound during storage?

  • Methodological Answer : Store lyophilized compounds at -20°C in airtight, desiccated containers to prevent moisture absorption and hydrolysis. For solutions, use anhydrous solvents (e.g., DMSO-d6 for NMR) and avoid prolonged exposure to acidic/basic conditions. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data of this compound derivatives be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Use differential scanning calorimetry (DSC) for precise stability measurements. Cross-validate results with computational models (e.g., DFT calculations) to identify discrepancies arising from experimental artifacts .

Q. What experimental designs are recommended for studying hydrolytic stability of this compound in physiological conditions?

  • Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) and monitor degradation kinetics via HPLC or LC-MS. Include controls with stabilized analogs (e.g., 2'-modified derivatives) to assess susceptibility. Use Arrhenius plots to extrapolate shelf-life under varying conditions .

Q. What strategies preserve stereochemical integrity when incorporating this compound into nucleoside analogs?

  • Methodological Answer : Employ stereoselective glycosylation catalysts (e.g., Vorbrüggen conditions) and protect the 2'-OH group to prevent β-elimination. Post-synthesis, validate configurations using NOESY NMR or enzymatic assays. Computational docking studies can predict steric hindrance effects during drug design .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound conformational behavior?

  • Methodological Answer : Parameterize force fields (e.g., GLYCAM06) to model sugar puckering and ring-flipping dynamics. Compare simulation results with NMR coupling constants (J-values) to validate puckering modes. Use free-energy landscapes to predict dominant conformers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-L-ribofuranose
Reactant of Route 2
beta-L-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.